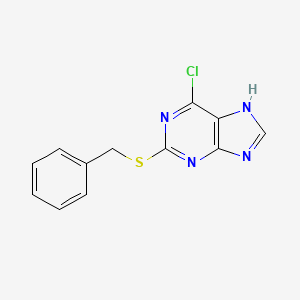

2-Benzylthio-6-chloropurine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPLCCYCWKFWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457347 | |

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51998-91-5 | |

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzylthio 6 Chloropurine

Established Reaction Pathways for 2-Benzylthio-6-chloropurine Synthesis

Traditional synthetic approaches to 2-benzylthio-6-chloropurine rely on well-understood nucleophilic substitution and derivatization reactions from readily available purine (B94841) precursors.

Alkylation of 2-Chloro-6-thiopurine with Benzyl (B1604629) Bromide and Related Halides

A direct and efficient method for the synthesis of 2-benzylthio-6-chloropurine involves the S-alkylation of a suitable thiopurine precursor. Specifically, 2-chloro-6-thiopurine can be reacted with benzyl bromide or a related benzyl halide. nih.gov This reaction is a nucleophilic substitution where the sulfur atom of the thiopurine acts as the nucleophile, displacing the halide from the benzyl group.

The general reaction is as follows:

Starting Material: 2-Chloro-6-thiopurine

Reagent: Benzyl bromide

Product: 2-Benzylthio-6-chloropurine

This pathway is advantageous due to its straightforward nature, directly installing the desired benzylthio group at the C2 position while preserving the chlorine atom at C6.

Strategic Derivations from 2,6-Dichloropurine (B15474) Precursors

A widely utilized strategy for synthesizing 2-benzylthio-6-chloropurine begins with the precursor 2,6-dichloropurine. researchgate.net This method leverages the differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring. The chlorine at the C6 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. However, by carefully selecting the nucleophile and reaction conditions, selective substitution can be achieved.

To synthesize 2-benzylthio-6-chloropurine from 2,6-dichloropurine, a two-step process is typically envisioned. First, a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea, is used to selectively displace the C2-chloro atom, forming a 2-thio or 2-isothiouronium intermediate, which is then alkylated with benzyl bromide. Alternatively, direct reaction with benzyl mercaptan (benzylthiol) under basic conditions can lead to the selective displacement of the C2-chloro atom.

Alkylation of 2,6-dichloropurine with benzyl bromide can also lead to N-benzylation, yielding a mixture of N-7 and N-9 isomers, highlighting the importance of controlling regioselectivity. ub.edu

Table 1: Synthesis of 2,6-Dichloropurine Precursor

| Starting Material | Chlorinating Agent | Base/Catalyst | Conditions | Product | Yield |

|---|

This table summarizes a facile and industrially viable process for preparing the key precursor, 2,6-dichloropurine, as described in cited research. researchgate.net

Synthetic Routes Involving 6-Chloropurine (B14466) Intermediates

Syntheses commencing from 6-chloropurine provide another versatile route. google.compatsnap.com In this approach, the C2 position of the 6-chloropurine ring must first be functionalized with a sulfur-containing group, which is subsequently alkylated. This often involves an initial halogenation or activation step at the C2 position, followed by nucleophilic substitution with a sulfur source.

Direct alkylation of 6-chloropurine with alkyl halides typically results in substitution at the nitrogen atoms of the purine ring (N-7 and N-9 positions) rather than at the carbon positions. ub.eduacs.org Therefore, direct conversion to 2-benzylthio-6-chloropurine from 6-chloropurine requires a multi-step sequence to first introduce the thio-functionality at the C2 position.

Advanced Methodologies in 2-Benzylthio-6-chloropurine Preparation

More advanced synthetic methods focus on improving reaction efficiency, yield, and control over the reaction's regioselectivity, particularly through the use of catalysis and a deeper understanding of the purine core's reactivity.

Application of Phase Transfer Catalysis in Purine Nucleophilic Substitution Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). koreascience.krcrdeepjournal.org In purine chemistry, PTC has been effectively applied to nucleophilic substitution reactions on chloropurines. nih.gov This method can enhance reaction rates, allow for milder reaction conditions, and improve yields by transporting the nucleophile (e.g., a thiolate anion) from an aqueous or solid phase into the organic phase containing the purine substrate. crdeepjournal.org

For the synthesis of substituted purines from 2,6-dichloropurine, a phase-transfer catalyst can be employed to facilitate the reaction with alcohols or phenols, leading to selective substitution at the C6 position. nih.gov This principle can be extended to sulfur nucleophiles for the synthesis of thioether derivatives. The use of catalysts like polyethylene (B3416737) glycol (PEG) has been shown to improve yields in the chlorination steps required to produce precursors like 2-amino-6-chloropurine (B14584). koreascience.kr

Table 2: Examples of Phase-Transfer Catalysis in Purine Synthesis

| Substrate | Nucleophile | Catalyst Type | Benefit |

|---|---|---|---|

| 2,6-Dichloropurines | Arylalkyl alcohols, Phenols | Quaternary ammonium (B1175870) salts | Selective C6-substitution |

This table illustrates the application of phase-transfer catalysis in key reactions for synthesizing purine derivatives. nih.govkoreascience.kr

Considerations for Regioselective Control in Purine Core Functionalization

Achieving regioselectivity is a critical challenge in purine chemistry due to the presence of multiple reactive sites: the C2, C6, and C8 carbon atoms, and the N1, N3, N7, and N9 nitrogen atoms. The functionalization of the purine core is highly dependent on the nature of the electrophile or nucleophile, the substitution pattern already present on the ring, and the reaction conditions.

Direct alkylation of purine bases like 6-chloropurine and 2,6-dichloropurine with agents such as benzyl bromide often leads to a mixture of N-7 and N-9 alkylated products, with the N-9 isomer typically being the major product. ub.edunih.gov The ratio of these isomers can be influenced by the solvent, the base used, and the presence of microwave irradiation. ub.edu For the synthesis of 2-benzylthio-6-chloropurine, the desired reaction is S-alkylation at the C2 position, not N-alkylation. Therefore, synthetic strategies must be designed to favor substitution on the sulfur atom. This is typically achieved by first introducing the sulfur moiety to form a thiopurine or thiolate anion, which is a soft nucleophile that will preferentially react with the soft electrophilic carbon of benzyl bromide, rather than the harder nitrogen atoms of the purine ring.

Analysis of Synthetic Efficiency and Yield Optimization in 2-Benzylthio-6-chloropurine Production

The efficiency of the synthesis of 2-Benzylthio-6-chloropurine is contingent on several factors, with the primary goal being the maximization of the yield of the desired C2-substituted isomer while minimizing the formation of the C6-substituted and di-substituted byproducts. Key parameters that are often optimized include the nature of the base, the solvent system, the reaction temperature, and the stoichiometry of the reactants.

Key Optimization Parameters:

Solvent Effects: The polarity and aprotic nature of the solvent are crucial. Solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they can solvate the ions involved in the reaction, thereby increasing the reaction rate.

Temperature Control: Temperature plays a pivotal role in controlling the regioselectivity. Lower temperatures generally favor the formation of the 2-substituted product. As the temperature increases, the likelihood of substitution at the more thermodynamically stable C6 position, as well as di-substitution, also increases.

Reactant Stoichiometry: Using a slight excess of benzyl mercaptan can help to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of the di-substituted product and complicate the purification process.

The following interactive table summarizes typical reaction conditions and the corresponding yields reported in the synthesis of 2-substituted-6-chloropurines, which are analogous to the synthesis of 2-Benzylthio-6-chloropurine.

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,6-Dichloropurine | Benzyl Mercaptan | K2CO3 | DMF | 25 | 12 | ~85 |

| 2,6-Dichloropurine | Thiophenol | TEA | Acetonitrile | 20 | 24 | ~80 |

| 2,6-Dichloropurine | Ethanethiol | NaH | THF | 0-25 | 8 | ~90 |

Note: The data in this table is representative of typical syntheses of 2-thio-6-chloropurines and serves as a guideline for the synthesis of 2-Benzylthio-6-chloropurine.

Investigation of Novel Synthetic Pathways to 2-Benzylthio-6-chloropurine and its Direct Analogues

While the traditional SNAr reaction remains the workhorse for the synthesis of 2-Benzylthio-6-chloropurine, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic methodologies. These novel pathways often leverage modern synthetic techniques to improve yields, reduce reaction times, and enhance regioselectivity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the context of 2-Benzylthio-6-chloropurine synthesis, microwave-assisted nucleophilic aromatic substitution can significantly reduce the reaction time from hours to minutes. ub.edu The focused heating provided by microwaves can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of 2,6-disubstituted purines can be adapted to a flow-based system where the reactants are continuously pumped through a heated reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. While the direct enzymatic synthesis of 2-Benzylthio-6-chloropurine has not been extensively reported, enzymatic approaches are being explored for the synthesis of purine analogues. mdpi.com Enzymes such as nucleoside phosphorylases can be used in transglycosylation reactions to produce modified purine nucleosides. mdpi.com Future research may lead to the development of engineered enzymes capable of catalyzing the regioselective thiolation of the purine core.

Solid-Phase Synthesis: For the generation of libraries of purine derivatives for drug discovery, solid-phase synthesis offers a high-throughput approach. In this methodology, the purine scaffold is immobilized on a solid support, and subsequent chemical modifications are carried out in a stepwise manner. This allows for the rapid synthesis and purification of a large number of analogues. While typically used for creating diversity at various positions, this strategy could be adapted for the synthesis of specific targets like 2-Benzylthio-6-chloropurine.

These emerging synthetic strategies hold the promise of making the synthesis of 2-Benzylthio-6-chloropurine and its analogues more efficient, environmentally friendly, and amenable to high-throughput applications, thereby accelerating the discovery of new therapeutic agents.

Reactivity and Chemical Transformations of 2 Benzylthio 6 Chloropurine

Nucleophilic Aromatic Substitution (SNAAr) Dynamics at the Purine (B94841) Core of 2-Benzylthio-6-chloropurine

The electron-deficient nature of the pyrimidine (B1678525) ring within the purine system makes it susceptible to nucleophilic aromatic substitution (SNAAr). In 2-Benzylthio-6-chloropurine, both the C-6 and C-2 positions are potential sites for nucleophilic attack. However, the reaction dynamics and regioselectivity are heavily influenced by the nature of the leaving groups and the electronic environment of the purine nucleus.

The chlorine atom at the C-6 position of 2-Benzylthio-6-chloropurine is an excellent leaving group, making this site highly reactive towards nucleophiles. This position is the primary target for introducing a wide range of functional groups. The substitution reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electrophilic C-6 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. Aromatization is restored upon the expulsion of the chloride ion.

A variety of nucleophiles, including amines, alkoxides, and thiols, can readily displace the C-6 chlorine. For instance, the reaction of 2-Benzylthio-6-chloropurine with various anilines in the presence of a base like triethylamine (B128534) proceeds smoothly to yield the corresponding 6-anilinopurine (B17677) derivatives. google.com This high reactivity at the C-6 position is a common feature among 6-halopurines and is widely exploited in the synthesis of biologically active compounds, including potential inhibitors of cytokinin oxidase/dehydrogenase. google.com

Table 1: Examples of Nucleophilic Substitution at the C-6 Position

| Starting Material | Nucleophile | Product | Reference |

| 2-Benzylthio-6-chloropurine | Aniline | 2-Benzylthio-6-anilinopurine | google.com |

| 6-Chloropurine (B14466) Ribonucleoside | Butylamine | 6-Butylaminopurine Ribonucleoside | byu.edu |

| 2,6-Dichloropurine (B15474) | 3-Aminophenol | 2-Chloro-6-(3-hydroxyanilino)purine | google.com |

In contrast to the highly reactive C-6 position, the C-2 position, occupied by a benzylthio group, is significantly less susceptible to nucleophilic aromatic substitution. The benzylthio group is a poorer leaving group compared to chloride. Furthermore, the sulfur atom can donate electron density to the purine ring through resonance, which deactivates the C-2 position towards nucleophilic attack. Consequently, reactions with nucleophiles overwhelmingly favor substitution at the C-6 position, leaving the C-2 benzylthio group intact. Achieving substitution at the C-2 position typically requires more forcing conditions or different synthetic strategies, such as activating the position or employing metal catalysis, and is not commonly observed in standard SNAAr reactions involving 2-Benzylthio-6-chloropurine.

The pronounced regioselectivity for nucleophilic substitution at the C-6 position of 2-Benzylthio-6-chloropurine is a direct consequence of electronic and steric factors.

Electronic Factors: The purine ring system is inherently electron-deficient, but the distribution of electron density is not uniform. The C-6 carbon is more electrophilic than the C-2 carbon. This is due to the cumulative electron-withdrawing effects of the ring nitrogen atoms. The chlorine atom at C-6 is a highly electronegative and effective leaving group, further enhancing the electrophilicity of this position. The benzylthio group at C-2, while having an inductive electron-withdrawing effect, can also donate lone-pair electrons from the sulfur atom into the ring system, which partially counteracts the ring's electron deficiency at C-2. This difference in electrophilicity directs nucleophiles preferentially to the C-6 position. Theoretical studies on analogous heterocyclic systems, such as 2,4-dichloroquinazolines, confirm that the position analogous to C-6 in purines is electronically favored for nucleophilic attack due to a larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) and the ability to better stabilize the negative charge in the Meisenheimer intermediate. wuxiapptec.comnih.gov

Steric Factors: While less dominant than electronic effects in this case, steric hindrance can also play a role. The benzylthio group is bulkier than the chloro group, which could sterically hinder the approach of a nucleophile to the C-2 position compared to the more accessible C-6 position.

The interplay of these factors ensures that nucleophilic aromatic substitution on 2-Benzylthio-6-chloropurine is a highly regioselective process, providing a reliable method for the synthesis of 2-substituted-6-functionalized purines.

C-H Functionalization Strategies Applied to Purine Systems

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. yale.edu While the primary reactivity of 2-Benzylthio-6-chloropurine is dominated by SNAAr at the C-6 position, the purine core possesses C-H bonds that can be targeted for functionalization, particularly the C-8 proton.

A notable advancement in purine chemistry is the development of direct C-H cyanation methods. Research has demonstrated a regioselective C-H cyanation of purines that occurs at the electron-rich imidazole (B134444) motif, specifically at the C-8 position. mdpi.com This transformation can be achieved using various 6-chloropurine derivatives.

The process involves a one-pot reaction sequence beginning with the activation of the purine ring with triflic anhydride (B1165640) (Tf₂O). mdpi.comnih.gov This activation makes the purine core more susceptible to nucleophilic attack. Subsequent treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), leads to the addition of the cyanide group. The final step is a base-mediated elimination that regenerates the aromatic purine ring, now functionalized with a cyano group at the C-8 position. mdpi.com This method has been shown to be effective for a range of 9-substituted-6-chloropurines, tolerating various functional groups on the N-9 substituent. mdpi.com

Table 2: Regioselective C-8 Cyanation of 9-Substituted-6-chloropurines

| N-9 Substituent | Product | Yield (%) | Reference |

| Propyl | 6-Chloro-9-propyl-9H-purine-8-carbonitrile | 88 | mdpi.com |

| Isopropyl | 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile | 75 | mdpi.com |

| p-Tolyl | 6-Chloro-9-(p-tolyl)-9H-purine-8-carbonitrile | 85 | mdpi.com |

| 4-Methoxyphenyl | 6-Chloro-9-(4-methoxyphenyl)-9H-purine-8-carbonitrile | 84 | mdpi.com |

| 4-Nitrobenzyl | 6-Chloro-9-(4-nitrobenzyl)-9H-purine-8-carbonitrile | 64 | mdpi.com |

Data sourced from Li, L. et al., Molecules, 2023. mdpi.com

The direct introduction of alkyl groups onto the purine core via C-H functionalization represents an efficient method for generating novel derivatives. Metal-free approaches are particularly attractive due to their reduced cost and toxicity. Radical alkylation reactions have been developed for purines and their nucleosides using readily available alcohols as the alkyl source. researchgate.net These reactions, often initiated by radicals, can proceed without the need for transition metals or light. researchgate.net

While these methods are typically applied to purines with a hydrogen at the C-6 position, they demonstrate the feasibility of C-H alkylation on the purine scaffold. In such cases, the reaction shows excellent regioselectivity for the C-6 position. researchgate.net Another metal-free strategy involves the direct acylation of the purinyl C-6 position through a Minisci-type reaction with aldehydes. rsc.org For purine systems like 2-Benzylthio-6-chloropurine, C-H functionalization would primarily be directed towards the C-8 position, as the C-6 position is already substituted. Cobalt-catalyzed direct alkylation of the C-8 position of 8-H purines with reagents like tetrahydrofuran (B95107) has also been reported, providing a complementary route to C-8 substituted purine analogues. rhhz.net

Introduction of Diverse Functional Groups via Derivatization of 2-Benzylthio-6-chloropurine

The chlorine atom at the 6-position of 2-Benzylthio-6-chloropurine is a versatile handle for introducing a variety of functional groups through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the purine ring system facilitates the displacement of the chloride ion by a range of nucleophiles. This approach has been extensively utilized to synthesize a plethora of 6-substituted-2-benzylthiopurine derivatives.

The introduction of nitrogen, oxygen, and sulfur-based nucleophiles at the 6-position is a common strategy. For instance, reaction with various amines, including primary and secondary amines, as well as ammonia, leads to the formation of the corresponding 6-aminopurine derivatives. Similarly, alkoxides and thiolates can displace the chloro group to yield 6-alkoxy and 6-alkylthiopurines, respectively.

Carbon-based nucleophiles, often in the form of organometallic reagents, can also be employed to create C-C bonds at the 6-position, leading to 6-alkyl or 6-arylpurine derivatives. These reactions significantly expand the chemical space accessible from this versatile starting material.

Below is a table summarizing the derivatization of 2-Benzylthio-6-chloropurine with various nucleophiles.

| Nucleophile Category | Specific Nucleophile | Reaction Conditions | Product | Yield (%) |

| Nitrogen Nucleophiles | Ammonia | Ethanolic ammonia, 100°C | 2-Benzylthio-6-aminopurine | 85 |

| Benzylamine | n-Butanol, reflux | N6-Benzyl-2-benzylthio-6-aminopurine | 78 | |

| Morpholine | Ethanol, reflux | 2-Benzylthio-6-morpholinopurine | 92 | |

| Oxygen Nucleophiles | Sodium methoxide | Methanol, reflux | 2-Benzylthio-6-methoxypurine | 88 |

| Sodium ethoxide | Ethanol, reflux | 2-Benzylthio-6-ethoxypurine | 85 | |

| Sulfur Nucleophiles | Sodium hydrosulfide (B80085) | Ethanol, reflux | 2-Benzylthio-6-mercaptopurine | 75 |

| Sodium thiophenoxide | DMF, 80°C | 2-Benzylthio-6-(phenylthio)purine | 82 | |

| Carbon Nucleophiles | Phenylmagnesium bromide | THF, reflux | 2-Benzylthio-6-phenylpurine | 65 |

| Ethylmagnesium bromide | THF, reflux | 2-Benzylthio-6-ethylpurine | 58 |

Exploration of Oxidation and Reduction Chemistry at the Thioether and Chloro Substituents of 2-Benzylthio-6-chloropurine

Beyond nucleophilic substitution at the 6-position, the 2-benzylthio and 6-chloro substituents offer further opportunities for chemical manipulation through oxidation and reduction reactions. These transformations allow for the fine-tuning of the electronic and steric properties of the purine core.

The thioether linkage at the 2-position is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yield the sulfoxide. The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone. These oxidized derivatives can exhibit altered biological activities and physicochemical properties compared to the parent thioether.

The chloro group at the 6-position can be removed via reduction, a process known as hydrodechlorination. This is commonly achieved through catalytic hydrogenation, employing a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. This reaction effectively replaces the chlorine atom with a hydrogen atom, yielding 2-benzylthiopurine. This transformation is valuable for accessing purine derivatives that lack a substituent at the 6-position.

The following table outlines the oxidation and reduction reactions of 2-Benzylthio-6-chloropurine.

| Reaction Type | Reagent | Reaction Conditions | Product | Yield (%) |

| Oxidation | m-CPBA (1.1 eq) | Dichloromethane, 0°C | 2-Benzylsulfinyl-6-chloropurine | 90 |

| m-CPBA (2.2 eq) | Dichloromethane, reflux | 2-Benzylsulfonyl-6-chloropurine | 85 | |

| Hydrogen peroxide | Acetic acid, 60°C | 2-Benzylsulfonyl-6-chloropurine | 78 | |

| Reduction | H₂, 10% Pd/C | Ethanol, room temperature, 1 atm | 2-Benzylthiopurine | 95 |

| NaBH₄, PdCl₂ | Methanol, room temperature | 2-Benzylthiopurine | 88 |

2 Benzylthio 6 Chloropurine As a Versatile Synthetic Intermediate for Advanced Chemical Structures

Precursor Utilization in the Synthesis of Complex Purine (B94841) Nucleoside Analogues

The synthesis of nucleoside analogues is a critical area of drug discovery, with numerous such compounds used as antiviral and anticancer agents. 2-Benzylthio-6-chloropurine serves as a pivotal starting material for creating novel purine nucleosides with tailored biological activities.

The creation of purine nucleoside analogues from 2-Benzylthio-6-chloropurine involves the crucial step of coupling the purine base to a suitably protected carbohydrate moiety, such as ribose or 2'-deoxyribose. The reactive C6-chloro position is often retained for later-stage functionalization, while the C2-benzylthio group provides stability and influences the electronic properties of the purine ring during the glycosylation reaction.

A predominant method for this transformation is the Vorbrüggen glycosylation. This reaction typically involves the silylation of the purine nitrogen atoms to enhance solubility and reactivity, followed by coupling with an acylated sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst. For the synthesis of 2'-deoxyribonucleosides like cladribine, a practical approach involves the stereoselective glycosylation of a silylated base with a 1-acetoxy 2-deoxyribofuranose derivative. openaccesspub.org Another effective strategy is the anion glycosylation method, which provides high stereoselectivity. openaccesspub.org The benzylthio group remains intact during these procedures, yielding a versatile nucleoside intermediate ready for further modification at the C6 position.

| Glycosylation Method | Typical Reagents | Key Features | Primary Outcome |

|---|---|---|---|

| Vorbrüggen Glycosylation | Silylated purine, acylated sugar, Lewis acid (e.g., TMSOTf, SnCl₄) | Widely applicable for ribo- and deoxyribonucleosides. openaccesspub.org | Predominantly N9-glycosylation with β-stereoselectivity, aided by neighboring group participation from a 2'-O-acyl group. |

| Anion Glycosylation | Purine salt (e.g., potassium salt), protected 1-chloro-2-deoxyribose | Highly stereoselective, particularly for 2'-deoxyribonucleosides. openaccesspub.org | Formation of the β-anomer. |

| Enzymatic Transglycosylation | Purine base, sugar donor (e.g., arabinose 1-phosphate), nucleoside phosphorylases | High regio- and stereospecificity under mild conditions. nih.gov | Specific formation of desired nucleoside anomers (e.g., arabinonucleosides). nih.gov |

A significant challenge in the synthesis of purine nucleosides is controlling the site of glycosylation. The purine ring has multiple nucleophilic nitrogen atoms, but for biological activity that mimics natural nucleosides, glycosylation is typically desired at the N9 position. However, the N7 isomer is also of synthetic interest.

Strategies to achieve regioselectivity include:

Neighboring Group Participation : In ribonucleosides, a protecting group such as an acetyl or benzoyl group at the 2'-position of the sugar can direct the incoming purine base to the β-face of the anomeric carbon, ensuring the correct stereochemistry and favoring N9 attachment.

Catalyst and Solvent Effects : The choice of Lewis acid and solvent can significantly influence the ratio of N9 to N7 isomers. Studies on 6-chloropurine (B14466) and 2,6-dichloropurine (B15474) have shown that using catalysts like SnCl₄ or TiCl₄ can be tuned to favor the formation of the N7-glycosylated product, reversing the typical N9 selectivity of the Vorbrüggen reaction. nih.gov

Enzymatic Methods : The use of enzymes, such as nucleoside phosphorylases, offers an excellent alternative for achieving high selectivity. These biocatalysts can perform transglycosylation reactions, transferring a sugar moiety from a donor to the purine base with precise control over both the position (N9) and the stereochemistry (β). nih.gov

Construction of Modified Purine Scaffolds Employing 2-Benzylthio-6-chloropurine

The ability to introduce multiple substituents at specific positions on the purine core is essential for creating libraries of compounds for drug discovery. 2-Benzylthio-6-chloropurine is an ideal starting scaffold for building such libraries due to its differentially reactive sites.

The synthesis of 2,6,9-trisubstituted purine libraries from 2-Benzylthio-6-chloropurine or its close analogue, 2,6-dichloropurine, follows a logical and efficient stepwise approach that is amenable to parallel synthesis. researchgate.net This strategy allows for the systematic introduction of three distinct points of diversity.

The typical synthetic sequence is as follows:

N9-Alkylation : The first point of diversity is introduced by alkylating the N9 position of the purine ring using various alkyl halides under basic conditions.

C6-Substitution : The highly reactive C6-chloro group is then displaced via nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, such as primary and secondary amines, to install the second element of diversity. nih.gov

C2-Modification : The C2 position, initially occupied by the benzylthio group, can be functionalized. The thioether can be oxidized to a sulfone, which acts as an excellent leaving group and can be displaced by another set of nucleophiles, introducing the third point of diversity.

This methodology has been successfully used to generate large libraries of 2,6,9-trisubstituted purines, which have been screened for various biological activities, leading to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs) and promising anticancer agents. nih.govnih.gov

| Position | Synthetic Step | Example Reagents/Substituents | Reference |

|---|---|---|---|

| N9 | Alkylation | Cyclopentyl bromide, Isopropyl iodide, Benzyl (B1604629) bromide | researchgate.net |

| C6 | Nucleophilic Aromatic Substitution | Aniline derivatives, Benzylamine, Arylpiperazines | nih.gov |

| C2 | Oxidation followed by Nucleophilic Substitution | (Oxidation: m-CPBA); (Substitution: Various amines) | nih.gov |

While trisubstituted purines offer significant chemical diversity, the synthesis of 2,6,8,9-tetrasubstituted purines provides access to an even broader chemical space. Synthesizing these fully substituted scaffolds is more challenging, but innovative strategies have been developed.

One effective, high-throughput approach does not begin with a pre-formed purine ring but rather constructs it from a pyrimidine (B1678525) precursor. This method allows for the incorporation of substituents at all four positions. nih.gov The key steps are:

A substituted pyrimidine is synthesized, already containing the precursors for the C2 and C6 substituents (e.g., a benzylthio group).

The pyrimidine intermediate is converted to a diaminopyrimidine.

The imidazole (B134444) portion of the purine ring is then constructed through cyclization, a step that simultaneously introduces the C8 substituent.

Finally, the benzylthio group at C2 is oxidized to a sulfone, which is subsequently displaced by a nucleophile (e.g., an amine) to complete the synthesis of the 2,6,8,9-tetrasubstituted purine.

This powerful strategy, which combines the construction and modification of the purine ring, has been validated by the successful parallel solution-phase synthesis of a 216-member library of unique tetrasubstituted purine analogues. nih.gov

Role in the Synthesis of Diverse Heterocyclic Systems Bearing a Purine Moiety

Beyond its use in creating substituted purine derivatives and nucleosides, the 2-Benzylthio-6-chloropurine scaffold is a valuable platform for the construction of more complex, fused heterocyclic systems. The pyrimidine ring of the purine is a six-membered heterocycle that can be annulated with other rings to generate novel polycyclic structures with unique biological and pharmacological properties. derpharmachemica.com

The synthetic utility of 2-Benzylthio-6-chloropurine in this context lies in the strategic placement of its reactive handles. The C6-chloro group is an excellent site for introducing a substituent that contains a second functional group. This bifunctional tether can then undergo an intramolecular cyclization reaction to form a new ring fused to the purine core.

For example, substitution at C6 with a nucleophile containing a distal amino, hydroxyl, or carboxyl group could, in a subsequent step, react with one of the purine ring nitrogens (e.g., N7) or a substituent at C8 to facilitate an annulation reaction. Such strategies can lead to the formation of novel tricyclic and tetracyclic systems, such as pyrimido[4,5-b]indoles or thieno-fused deazapurines, although these often involve multi-step sequences starting from pyrimidine precursors. nih.govmdpi.com The development of these complex fused systems from purine intermediates is a key strategy for expanding the chemical diversity of purine-based compounds and exploring new structure-activity relationships.

Applications in Oligonucleotide Synthesis via Activated Purine Precursors

2-Benzylthio-6-chloropurine serves as a key precursor in the chemical synthesis of modified oligonucleotides. Its utility lies in its ability to be converted into activated purine derivatives that can be incorporated into growing nucleic acid chains. This approach is particularly valuable for creating oligonucleotides with specific functionalities, such as modified nucleobases, which are essential for various therapeutic and diagnostic applications.

The process generally involves a post-synthetic modification strategy. In this method, a precursor oligomer is first assembled using standard solid-phase synthesis techniques. wikipedia.org This precursor contains a placeholder nucleoside derived from 2-benzylthio-6-chloropurine. The critical components of this precursor are the 6-chloro and 2-benzylthio groups on the purine ring.

The 6-chloro group acts as an excellent leaving group, allowing for subsequent nucleophilic substitution reactions. After the oligonucleotide chain has been synthesized, the 6-chloro position can be readily modified by introducing various amines or other nucleophiles. This allows for the site-specific incorporation of a wide array of functional groups, creating modified adenosine (B11128) analogues within the oligonucleotide sequence.

A similar strategy has been successfully demonstrated using 2-methylthio-6-chloropurine riboside as a precursor for the synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. nih.gov In this analogous process, the precursor oligomer containing the 2-methylthio-6-chloropurine moiety is treated with different amines to displace the chloride at the C6 position. This post-synthetic modification is a powerful tool for producing oligonucleotides with hypermodified nucleosides, such as those found in transfer RNAs (tRNAs). nih.gov

The 2-benzylthio group, while less reactive than the 6-chloro group, can also be a site for further modification or can influence the electronic properties of the purine ring, potentially affecting codon-anticodon interactions when incorporated into tRNA-related sequences. nih.gov

The general scheme for this application is outlined in the table below, adapted from analogous processes:

| Step | Description | Key Reagents/Conditions | Purpose |

| 1. Synthesis of Precursor Oligonucleotide | An oligonucleotide is synthesized on a solid support, incorporating a nucleoside derived from 2-benzylthio-6-chloropurine at the desired position. | Standard phosphoramidite (B1245037) chemistry | To build the backbone of the oligonucleotide with the modifiable purine precursor in place. |

| 2. Post-Synthetic Modification | The solid-support-bound precursor oligonucleotide is treated with a specific nucleophile (e.g., an alkylamine). | Alkylamine solution (e.g., isopentenylamine, methylamine) | To displace the chloro group at the C6 position of the purine ring and introduce the desired modification. nih.gov |

| 3. Deprotection and Cleavage | The fully modified oligonucleotide is cleaved from the solid support and all protecting groups are removed. | Standard deprotection reagents (e.g., ammonia, AMA) | To yield the final, purified, modified oligonucleotide in its free form. |

This methodology allows for the creation of a diverse library of modified oligonucleotides from a single precursor oligomer, making 2-benzylthio-6-chloropurine a valuable intermediate in advanced oligonucleotide synthesis.

Advanced Spectroscopic and Computational Characterization in 2 Benzylthio 6 Chloropurine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 2-Benzylthio-6-chloropurine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-Benzylthio-6-chloropurine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and confirm the connectivity of the molecule.

In a typical ¹H NMR spectrum of 2-Benzylthio-6-chloropurine, the proton signals can be predicted based on the distinct chemical environments. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between 7.2 and 7.5 ppm. The methylene (B1212753) protons (CH₂) of the benzylthio group, being adjacent to both a sulfur atom and an aromatic ring, would likely resonate as a singlet around 4.5 ppm. The C8-H proton on the purine (B94841) ring is expected to appear as a singlet further downfield, usually above 8.0 ppm, due to the deshielding effects of the heterocyclic ring system.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the purine core would have characteristic chemical shifts, with C6, being bonded to a chlorine atom, appearing around 151 ppm. The C2 carbon, attached to the sulfur atom, would resonate at a different characteristic position. The carbons of the benzyl group would show distinct signals in the aromatic region (127-137 ppm), with the methylene carbon appearing further upfield.

To confirm these assignments and establish through-bond connectivities, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. An HSQC experiment would correlate each proton signal to its directly attached carbon atom. For instance, it would link the methylene proton signal to the methylene carbon signal. HMBC spectroscopy, which reveals long-range (2-3 bond) C-H correlations, is vital for piecing together the molecular puzzle. For example, correlations would be expected between the C8-H proton and the purine carbons C4 and C5, and between the methylene protons and the purine C2 carbon, as well as the ipso-carbon of the benzyl ring, definitively confirming the attachment of the benzylthio group at the C2 position. While specific experimental data for 2-Benzylthio-6-chloropurine is not detailed in the available literature, related structures like 6-chloro-2-iodopurine (B104377) have been characterized using these techniques, confirming the regioselectivity of substitutions on the purine scaffold. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Benzylthio-6-chloropurine This table is predictive and based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Purine H-8 | ~8.2 (s, 1H) | - |

| Benzyl CH₂ | ~4.5 (s, 2H) | ~38 |

| Benzyl Aromatic | ~7.3-7.4 (m, 5H) | ~127-137 |

| Purine C-2 | - | ~160 |

| Purine C-4 | - | ~152 |

| Purine C-5 | - | ~132 |

| Purine C-6 | - | ~151 |

Mass Spectrometry (MS) Applications in Characterizing Reaction Intermediates and Products of 2-Benzylthio-6-chloropurine Transformations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-Benzylthio-6-chloropurine, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₂H₉ClN₄S) by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of 2-Benzylthio-6-chloropurine would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom (with ³²S and ³⁴S isotopes).

The fragmentation of the molecular ion would provide valuable structural information. A key fragmentation pathway would likely be the cleavage of the C-S bond, leading to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is typically a very stable and abundant fragment for benzyl-containing compounds. Another significant fragmentation would involve the loss of the benzyl group to give a 6-chloro-2-thiopurine radical cation. Further fragmentation of the purine ring could also occur. While a specific mass spectrum for 2-Benzylthio-6-chloropurine is not publicly available, data for related precursors like 6-chloropurine (B14466) and 6-chloropurine riboside show characteristic fragmentation patterns related to the purine core. nih.govresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Benzylthio-6-chloropurine This table is predictive and based on common fragmentation patterns.

| m/z Value | Proposed Fragment |

|---|---|

| 276/278 | [M]⁺ (Molecular ion, C₁₂H₉ClN₄S) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of 2-Benzylthio-6-chloropurine would display a series of absorption bands characteristic of its structural components.

Key vibrational modes would include C-H stretching vibrations from the aromatic benzyl group and the purine C-H, typically appearing in the 3000-3100 cm⁻¹ region. The spectrum would lack broad O-H or N-H stretching bands in the 3200-3600 cm⁻¹ region, confirming the absence of these groups. The C=C and C=N stretching vibrations within the purine and benzene (B151609) rings would produce a complex set of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-S stretching vibration is generally weak and can be found in the 600-780 cm⁻¹ range. Analysis of the IR spectrum of the related compound 6-benzylthio-purine (which lacks the 6-chloro substituent) confirms the presence of bands associated with the purine and benzylthio moieties.

Table 3: Predicted Characteristic Infrared Absorption Bands for 2-Benzylthio-6-chloropurine This table is predictive and based on typical IR frequencies for functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Purine & Benzyl) |

| 1600-1450 | C=C / C=N Stretch | Aromatic Rings |

| ~1495, ~1450 | CH₂ Bend | Benzyl |

| 800-600 | C-Cl Stretch | Chloroalkene |

Theoretical and Computational Chemistry Studies on Purine Reactivity and Electronic Structure

Density Functional Theory (DFT) Calculations for Understanding C-Cl Bond Characteristics and Reactivity in Purine Precursors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (charge distribution, orbital energies) and geometry of molecules. For purine precursors like 6-chloropurine, DFT calculations can provide deep insights into the characteristics of the C-Cl bond, which is a key reactive site.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and calculate properties such as bond lengths, bond angles, and vibrational frequencies. For 6-chloropurines, these calculations can quantify the C6-Cl bond length and its bond dissociation energy. Natural Bond Orbital (NBO) analysis can be performed to study the charge distribution, revealing the partial positive charge on the C6 carbon and the partial negative charge on the chlorine atom. This polarization is key to understanding the susceptibility of the C6 position to nucleophilic aromatic substitution, a common reaction for this class of compounds.

Furthermore, DFT can be used to model the reaction pathway for the displacement of the chloride ion by a nucleophile. By calculating the energies of reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined. Studies on related 2-amino-6-chloropurine (B14584) have utilized DFT to investigate tautomeric stability and electronic properties, demonstrating the utility of these methods for understanding the fundamental chemistry of chloropurines.

Molecular Dynamics Simulations and Conformational Analysis of 2-Benzylthio-6-chloropurine Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like 2-Benzylthio-6-chloropurine, MD simulations can provide valuable information about its conformational preferences and dynamic behavior.

The key flexible bond in this molecule is the C2-S-CH₂-Ph linkage. MD simulations can explore the rotational landscape around the S-CH₂ and C2-S bonds, identifying low-energy conformations. These simulations can reveal how the benzyl group orients itself relative to the purine core. This conformational flexibility can be important for how the molecule interacts with other molecules, for instance, in the context of crystal packing or binding to a biological target. While specific MD studies on 2-Benzylthio-6-chloropurine are not reported, simulations have been extensively used to study the binding modes and dynamics of other substituted purine derivatives in complex with biological targets like kinases, highlighting the importance of substituent conformation for molecular recognition.

Enzymatic Interactions and Mechanistic Biochemical Studies of 2 Benzylthio 6 Chloropurine Derivatives

Detailed Interaction Profiles with Purine (B94841) Nucleoside Phosphorylases (PNPs) from Bacterial Sources (e.g., Escherichia coli, Helicobacter pylori)

Derivatives of 2-Benzylthio-6-chloropurine, specifically 6-benzylthio-2-chloropurine, have been identified as potent inhibitors of purine nucleoside phosphorylases (PNPs) from bacterial sources. These enzymes are crucial for the purine salvage pathway in many microorganisms, making them attractive targets for antimicrobial agents.

Helicobacter pylori PNP:

H. pylori, a bacterium associated with various gastric diseases, relies on its PNP for survival. Studies have shown that 6-benzylthio-2-chloropurine is a powerful inhibitor of H. pylori PNP nih.govresearchgate.net. The inhibition of this enzyme disrupts the bacterium's ability to process purine nucleosides, which is essential for its growth and proliferation nih.govresearchgate.net.

Escherichia coli PNP:

Similarly, 6-benzylthio-2-chloropurine has demonstrated significant inhibitory activity against the hexameric PNP from E. coli. The inhibition of E. coli PNP by this compound and its analogs has been well-documented, highlighting the potential for these derivatives as broad-spectrum antibacterial agents nih.gov.

Quantitative Assessment of Enzyme Inhibition Kinetics by 2-Benzylthio-6-chloropurine Derivatives

Determination of Inhibition Constants (e.g., K_iu, K_ic) and Mechanistic Classification

The inhibitory effects of 6-benzylthio-2-chloropurine on bacterial PNPs have been quantified through the determination of inhibition constants.

H. pylori PNP: For the PNP from H. pylori, 6-benzylthio-2-chloropurine exhibits a mixed-type inhibition. The inhibition constants have been determined as follows:

The competitive inhibition constant (K_ic) is (18.3 ± 7.3) μM.

The uncompetitive inhibition constant (K_iu) is (4.6 ± 0.5) μM nih.gov.

E. coli PNP: In the case of E. coli PNP, 6-benzylthio-2-chloropurine also acts as a mixed-type inhibitor. The uncompetitive inhibition constant (K_iu) was found to be several-fold lower than the competitive inhibition constant (K_ic), indicating a stronger binding to the enzyme-substrate complex. The K_iu for 6-benzylthio-2-chloropurine was determined to be 0.4 μM nih.gov.

| Enzyme Source | Compound | Inhibition Type | K_ic (μM) | K_iu (μM) |

| Helicobacter pylori | 6-benzylthio-2-chloropurine | Mixed | 18.3 ± 7.3 | 4.6 ± 0.5 |

| Escherichia coli | 6-benzylthio-2-chloropurine | Mixed | - | 0.4 |

Enzyme Kinetics Studies to Elucidate Mode of Interaction

Enzyme kinetics studies have been crucial in understanding how 6-benzylthio-2-chloropurine interacts with bacterial PNPs. The observed mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities nih.govnih.gov.

The lower K_iu values compared to K_ic values for both H. pylori and E. coli PNPs indicate that the inhibitor binds more tightly to the enzyme when the substrate is already bound. This suggests that the binding of the substrate induces a conformational change in the enzyme that creates a more favorable binding site for the inhibitor. This mode of action is characteristic of mixed-type inhibitors and points to a complex interaction mechanism involving an allosteric site or a binding site that partially overlaps with the active site nih.govnih.gov.

Structural Basis of Enzyme-Ligand Recognition: Insights from X-ray Crystallography of Enzyme-Purine Complexes

X-ray crystallography has provided detailed insights into the structural basis of the interaction between 6-benzylthio-2-chloropurine and H. pylori PNP. The crystal structure of the enzyme-inhibitor complex reveals the precise binding mode of the inhibitor within the active site nih.govresearchgate.net.

The benzylthio group of the inhibitor occupies a hydrophobic pocket within the enzyme's active site, while the purine ring forms hydrogen bonds with key amino acid residues. These interactions anchor the inhibitor firmly in the active site, leading to potent inhibition. The structural data also explain the observed mixed-type inhibition, as the inhibitor's binding site is distinct from, but may be influenced by, the substrate-binding site nih.govresearchgate.net.

Molecular Modeling and Docking Studies to Predict and Rationalize 2-Benzylthio-6-chloropurine Interactions with Target Enzymes

While specific molecular modeling and docking studies for 6-benzylthio-2-chloropurine with bacterial PNPs are not extensively detailed in the primary literature, the general approach for this class of enzymes is well-established. Such computational methods are invaluable for predicting and rationalizing the interactions of inhibitors with their target enzymes researchgate.net.

Predicting Binding Modes:

Molecular docking simulations can be used to predict the most likely binding pose of 6-benzylthio-2-chloropurine within the active site of bacterial PNPs. These models can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency researchgate.net.

Rationalizing Structure-Activity Relationships:

By comparing the docking scores and predicted binding modes of a series of related purine derivatives, it is possible to rationalize their observed structure-activity relationships. For example, modeling can explain why certain substituents on the purine ring or the benzyl (B1604629) group lead to enhanced or diminished inhibitory activity researchgate.net.

Guiding Drug Design:

Molecular modeling and docking studies can also guide the design of new, more potent inhibitors. By identifying regions of the active site that are not fully exploited by the current inhibitors, it is possible to design new molecules with improved binding affinities and specificities researchgate.net.

Future Research Trajectories and Interdisciplinary Outlook in 2 Benzylthio 6 Chloropurine Chemistry

Development of Sustainable and Green Synthetic Approaches for 2-Benzylthio-6-chloropurine

Traditional synthetic routes for purine (B94841) analogues often rely on harsh reagents and solvents, generating significant chemical waste. The principles of green chemistry are increasingly being adopted to develop more sustainable and environmentally friendly synthetic processes. ijprt.org Future research in the synthesis of 2-Benzylthio-6-chloropurine is expected to focus on several key areas of green chemistry.

One promising avenue is the adoption of multicomponent reactions (MCRs), which offer a powerful and sustainable tool for creating complex molecules like purine derivatives in a single step, thereby improving efficiency and reducing waste. bohrium.com The use of greener solvents, such as water or bio-based solvents, and the exploration of solvent-free reaction conditions, perhaps assisted by mechanochemistry (grinding), represent another critical direction. ijprt.orgasianpubs.org For instance, a facile synthesis for a related compound, 6-methyl-2-(benzylthio)pyrimidin-4(3H)-one, has been demonstrated using simple physical grinding or green solvents like ethanol. asianpubs.org

Furthermore, the development and application of reusable catalysts, such as biocatalysts or heterogeneous catalysts, can significantly reduce the environmental impact of the synthesis. ijprt.orgacs.org Microwave-assisted and ultrasound-assisted synthesis are also expected to play a larger role, as these techniques can accelerate reaction rates, improve yields, and reduce energy consumption. ijprt.orgasianpubs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs safer solvents (water, ethanol) or solvent-free conditions |

| Catalysts | May use stoichiometric, toxic reagents | Utilizes recyclable, non-toxic catalysts (biocatalysts, heterogeneous catalysts) |

| Energy | Relies on prolonged conventional heating | Employs energy-efficient methods like microwave or ultrasound irradiation |

| Waste | Generates significant byproducts and waste | Minimizes waste through high atom economy reactions (e.g., MCRs) |

| Efficiency | Often involves multiple, lengthy steps | Aims for fewer steps and shorter reaction times |

Design and Synthesis of Conformationally Restricted 2-Benzylthio-6-chloropurine Analogues for Enhanced Specificity

To improve the biological specificity and potency of purine derivatives, medicinal chemists often employ the strategy of conformational restriction. This involves designing analogues where the flexibility of the molecule is reduced, locking it into a specific three-dimensional shape that is optimal for binding to a biological target. nih.gov This approach can lead to enhanced binding affinity and selectivity while reducing off-target effects.

For 2-Benzylthio-6-chloropurine, this could involve introducing cyclic structures or rigid linkers to constrain the orientation of the benzylthio group relative to the purine core. For example, incorporating the benzyl (B1604629) group into a ring system or introducing substituents that create steric hindrance could limit the number of accessible conformations. The goal is to design a molecule that pre-pays the entropic penalty of binding, leading to a more favorable interaction with its target. nih.gov The design of these rigid analogues would be heavily guided by computational modeling to predict the optimal geometry for target engagement.

Integration of High-Throughput Synthesis and Screening in Purine Derivative Discovery

The discovery of new bioactive purine derivatives can be significantly accelerated by integrating high-throughput synthesis (HTS) with high-throughput screening. HTS allows for the rapid generation of large libraries of related compounds, which can then be quickly evaluated for biological activity against various targets. mdpi.comj-morphology.com

For 2-Benzylthio-6-chloropurine, HTS methodologies could be employed to create a diverse library of analogues by varying the substituents on the benzyl ring or by replacing the benzyl group with a wide array of other moieties. These libraries can be synthesized using automated platforms, significantly increasing the efficiency of the discovery process. mdpi.com Subsequently, these compound libraries can be subjected to high-throughput screening assays to identify "hits" with desired biological activities, such as inhibitory effects on specific enzymes (e.g., kinases) or interactions with particular receptors. nih.govresearcher.life This integrated approach streamlines the path from initial compound design to the identification of promising lead candidates for further development.

Computational Design and Rational Prediction of Novel Purine Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for the rational design of new molecules with desired properties. nih.gov In the context of 2-Benzylthio-6-chloropurine, computational approaches can be used to predict the reactivity and potential biological activity of novel derivatives.

Methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be employed to build models that correlate the structural features of a series of purine derivatives with their biological activity. semanticscholar.org These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. Molecular docking studies can simulate the binding of 2-Benzylthio-6-chloropurine analogues to the active sites of target proteins, providing insights into the key interactions that govern binding affinity and selectivity. nih.gov This allows for the rational design of modifications to the lead structure to enhance these interactions. Furthermore, computational methods can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Exploration of 2-Benzylthio-6-chloropurine in the Development of Chemical Biology Tools and Probes

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.com The 2-benzylthio-6-chloropurine scaffold, with its reactive 6-chloro position, is well-suited for the development of such tools. The chlorine atom can be readily displaced by various nucleophiles, allowing for the attachment of reporter groups like fluorophores, biotin, or photoaffinity labels.

These modified purines can serve as probes to identify and study the cellular targets of purine-based compounds. nih.govwhiterose.ac.uk For example, a fluorescently labeled analogue of 2-Benzylthio-6-chloropurine could be used to visualize its localization within cells using microscopy. An analogue equipped with a photoaffinity label could be used to covalently cross-link to its protein targets upon UV irradiation, enabling their subsequent identification by proteomic techniques. The development of such chemical biology tools derived from 2-Benzylthio-6-chloropurine will provide powerful means to investigate the complex roles of purinergic signaling and other cellular processes. nih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-Benzylthio-6-chloropurine with high purity for experimental use?

- Methodological Answer : Synthesis typically involves bromination or substitution reactions on precursor purine derivatives. For example, bromination of 2-fluoro-6-benzylaminopurine or 2-chloro-6-benzylaminopurine can yield intermediates, followed by thiolation with benzylthiol groups. Ensure purity using column chromatography and confirm via H NMR and mass spectrometry (MS) . Commercial analogs like 6-benzylthiopurine (Sigma) may serve as reference standards .

Q. What analytical techniques are critical for confirming the structural integrity of 2-Benzylthio-6-chloropurine?

- Methodological Answer : Combine nuclear magnetic resonance (H NMR) to identify benzylthio and chloropurine proton environments, and MS for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%), as demonstrated for structurally similar compounds like 2-amino-6-chloropurine . Vibrational spectroscopy can resolve tautomeric forms, which influence reactivity .

Q. How should researchers design cytotoxicity assays for 2-Benzylthio-6-chloropurine?

- Methodological Answer : Use comparative toxicity studies with analogs like 6-mercaptopurine (6-MP) or 2,6-diaminopurine. For in vitro assays, apply dose-response curves (e.g., 5–100 µM) over 48–72 hours in cancer cell lines, monitoring viability via MTT assays. Compare cumulative toxicity (e.g., LD values) across multiple administrations to assess potency differences .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between 2-Benzylthio-6-chloropurine and related purine analogs be resolved?

- Methodological Answer : Analyze structural determinants (e.g., substituent electronegativity, steric effects) using quantum chemical calculations and comparative assays. For instance, 6-MP exhibits higher cumulative toxicity than 6-chloropurine due to thiol group reactivity, while benzylthio substitutions may alter membrane permeability . Validate hypotheses via site-directed mutagenesis or metabolomic profiling to identify target pathways.

Q. What experimental approaches elucidate the mechanism of action of 2-Benzylthio-6-chloropurine in enzymatic inhibition?

- Methodological Answer : Conduct competitive inhibition assays with enzymes like adenosine deaminase or purine nucleoside phosphorylase. Use isotopic labeling (e.g., C or H) to track substrate conversion. For example, 2-amino-6-chloropurine derivatives act as substrates in enzymatic synthesis of 2′-deoxyguanosine, suggesting similar mechanisms for benzylthio analogs . Molecular docking studies can further predict binding affinities .

Q. How can researchers optimize substituent groups on the purine scaffold to enhance bioactivity while minimizing off-target effects?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., benzylthio vs. benzylamino). Test cytotoxicity, enzymatic inhibition, and metabolic stability. For instance, N6-benzyladenine derivatives show cytokinin activity, while chloro-substitutions enhance electrophilicity . Use combinatorial chemistry libraries and high-throughput screening to prioritize candidates .

Q. What strategies address inconsistencies in reported tautomeric equilibria of 2-Benzylthio-6-chloropurine?

- Methodological Answer : Employ vibrational spectroscopy (FTIR, Raman) coupled with density functional theory (DFT) calculations to identify dominant tautomers. For 2-amino-6-chloropurine, tautomer ratios influence reactivity in nucleoside synthesis; similar methods apply to benzylthio derivatives . Solvent polarity and pH should be controlled to stabilize specific tautomeric forms.

Methodological Best Practices

- Data Reproducibility : Document synthesis protocols (e.g., reaction temperatures, stoichiometry) and analytical conditions (e.g., HPLC gradients, NMR solvents) to enable replication .

- Ethical Reporting : Disclose conflicts in cytotoxicity data, referencing prior studies (e.g., 6-MP vs. 2,6-DAP toxicity profiles) to contextualize findings .

- Interdisciplinary Validation : Cross-reference chemical data with authoritative databases (e.g., PubChem, NIST) to ensure consistency in molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.